Aceclofenac Tert-Butyl Ester

Catalog No.
S1790931
CAS No.
139272-68-7
M.F
C20H21Cl2NO4
M. Wt
410.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aceclofenac Tert-Butyl Ester

CAS Number

139272-68-7

Product Name

Aceclofenac Tert-Butyl Ester

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate

Molecular Formula

C20H21Cl2NO4

Molecular Weight

410.3

InChI

InChI=1S/C20H21Cl2NO4/c1-20(2,3)27-18(25)12-26-17(24)11-13-7-4-5-10-16(13)23-19-14(21)8-6-9-15(19)22/h4-10,23H,11-12H2,1-3H3

SMILES

CC(C)(C)OC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl

Synonyms

Aceclofenac Tert-Butyl Ester

Synthesis and Characterization

Aceclofenac Tert-Butyl Ester is a derivative of Aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID). Research efforts have been directed towards developing efficient methods for its synthesis. Studies have described various synthetic approaches, including the acylation of aceclofenac with tert-butyl bromoacetate []. Additionally, characterization of the synthesized ester using techniques like spectroscopy (NMR, IR) and elemental analysis has been reported [].

Drug Delivery Applications

Research suggests potential applications of Aceclofenac Tert-Butyl Ester in drug delivery. Due to its lipophilic nature, it might enhance the drug's permeability and absorption properties. Studies have explored its use in formulating sustained-release dosage forms []. However, further investigations are needed to evaluate its efficacy and safety in vivo.

Bioconversion to Aceclofenac

One area of research focuses on the conversion of Aceclofenac Tert-Butyl Ester to its parent compound, Aceclofenac. In vitro studies have investigated the use of enzymes and acids for this process, known as acidolysis []. Understanding the mechanism and efficiency of bioconversion is crucial for developing prodrug strategies using Aceclofenac Tert-Butyl Ester.

Aceclofenac Tert-Butyl Ester is a chemical compound derived from Aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. The compound has the molecular formula C20_{20}H21_{21}Cl2_2NO4_4 and a molecular weight of approximately 410.3 g/mol. Its structure features a tert-butyl ester group, which enhances its solubility and bioavailability compared to its parent compound, Aceclofenac .

, primarily acidolysis, where it can be converted back into Aceclofenac. This reaction typically involves the use of organic acids such as formic acid or acetic acid in the presence of hydrogen halides like hydrogen chloride or hydrogen bromide. The conditions for this reaction can include temperatures ranging from 60°C to 90°C, with varying concentrations of acids influencing the degree of conversion .

Additionally, Aceclofenac Tert-Butyl Ester can participate in esterification reactions with other acids to form different ester derivatives, which may exhibit varying pharmacological activities .

Aceclofenac Tert-Butyl Ester retains the biological activity characteristic of Aceclofenac, including anti-inflammatory and analgesic effects. It is believed to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. Studies indicate that the tert-butyl ester modification may enhance its pharmacokinetic properties, leading to improved absorption and efficacy in therapeutic applications .

The synthesis of Aceclofenac Tert-Butyl Ester can be achieved through several methods:

  • Esterification Reaction: This involves the reaction between Diclofenac sodium and tert-butyl bromoacetate in the presence of phase-transfer catalysts and solvents such as ketones or ethers .
  • Acidolysis Method: In this method, Aceclofenac Tert-Butyl Ester is subjected to acidolysis using low molecular organic acids mixed with hydrogen halides. This method allows for controlled conversion back to Aceclofenac under specific conditions .
  • Lewis Acid Catalyzed Reaction: Mixing organic acids with Aceclofenac Tert-Butyl Ester and adding Lewis acids can facilitate hydrolysis and lead to the formation of Aceclofenac while minimizing impurities .

Aceclofenac Tert-Butyl Ester is primarily utilized in pharmaceutical formulations aimed at treating conditions associated with pain and inflammation, such as arthritis and musculoskeletal disorders. Its enhanced solubility makes it suitable for oral formulations that require rapid absorption . Additionally, research into its potential use in topical formulations is ongoing due to its favorable pharmacological profile.

Interaction studies have shown that Aceclofenac Tert-Butyl Ester may interact with various drugs metabolized by cytochrome P450 enzymes. These interactions can affect the pharmacokinetics of co-administered medications, necessitating careful consideration when prescribing this compound alongside other treatments. Furthermore, studies have indicated that the presence of other NSAIDs could potentially enhance gastrointestinal side effects when used concurrently with Aceclofenac derivatives .

Several compounds share structural similarities with Aceclofenac Tert-Butyl Ester, including:

  • Diclofenac: A widely used NSAID known for its anti-inflammatory properties but may have a higher incidence of gastrointestinal side effects compared to Aceclofenac.
  • Naproxen: Another NSAID that exhibits similar analgesic effects but has a different mechanism of action and side effect profile.
  • Indomethacin: Known for its potent anti-inflammatory effects but also associated with significant gastrointestinal toxicity.

Comparison Table

CompoundStructure TypePrimary UseUnique Features
Aceclofenac Tert-Butyl EsterTert-butyl esterPain relief, anti-inflammatoryImproved solubility and bioavailability
DiclofenacSodium saltPain reliefHigher gastrointestinal side effects
NaproxenPropionic acid derivativePain reliefLonger half-life
IndomethacinIndole derivativeAnti-inflammatoryPotent but higher toxicity risk

Aceclofenac Tert-Butyl Ester stands out due to its enhanced solubility and potentially reduced side effects compared to traditional NSAIDs, making it a valuable candidate for further pharmaceutical development .

Aceclofenac Tert-Butyl Ester is systematically known by the International Union of Pure and Applied Chemistry nomenclature as [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate. The compound bears the Chemical Abstracts Service registry number 139272-68-7 and possesses the molecular formula C20H21Cl2NO4 with a molecular weight of 410.3 grams per mole. Alternative nomenclature includes 2-(tert-Butoxy)-2-oxoethyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate and Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, 2-(1,1-dimethylethoxy)-2-oxoethyl ester.

The structural classification places this compound within the category of organic esters, specifically featuring a tert-butyl ester functional group attached to a glycolic acid moiety. The molecule contains several distinctive structural elements including a dichloroaniline substituent, a phenyl ring system, and an ester linkage that connects the phenylacetic acid derivative to the tert-butyl glycolate portion. The presence of two chlorine atoms on the aniline ring system contributes to the compound's unique chemical properties and reactivity patterns.

The compound's three-dimensional structure exhibits specific conformational characteristics that influence its chemical behavior and interactions. Spectroscopic analysis using Nuclear Magnetic Resonance and Infrared spectroscopy techniques has been employed to characterize the synthesized ester, providing detailed insights into its molecular structure and functional group arrangements. The tert-butyl group imparts significant steric bulk to the molecule, affecting both its physical properties and chemical reactivity.

Historical Context and Relevance in Medicinal Chemistry

The development of Aceclofenac Tert-Butyl Ester emerged from efforts to create improved synthetic intermediates for aceclofenac production. Aceclofenac itself was developed in 1991 as an analog of diclofenac through chemical modification aimed at improving gastrointestinal tolerability. The parent compound aceclofenac is the glycolic acid ester of diclofenac and functions as a nonsteroidal anti-inflammatory drug with analgesic properties, typically utilized for osteoarthritis and similar conditions.

The synthetic route to aceclofenac through its tert-butyl ester intermediate represents a significant advancement in pharmaceutical manufacturing processes. This approach allows for more controlled reaction conditions and improved product purification compared to direct synthesis methods. The use of ester intermediates in pharmaceutical synthesis has become increasingly important due to their ability to provide selective protection and deprotection strategies during multi-step synthetic sequences.

Research into prodrug forms of nonsteroidal anti-inflammatory drugs has highlighted the importance of ester derivatives in drug development. Prodrug approaches involve chemical biotransformation or enzymatic conversion of inactive or less active bio-reversible derivatives of active drugs. The tert-butyl ester functionality serves as an excellent protecting group that can be selectively removed under mild acidic conditions, making it particularly valuable in pharmaceutical synthesis applications.

The compound has found applications beyond simple synthetic intermediacy, with research exploring its potential use in sustained-release formulations and drug delivery systems. The enhanced lipophilic nature of the tert-butyl ester derivative may contribute to improved drug permeability characteristics, making it a subject of continued investigation in pharmaceutical research.

Overview of Synthesis and Applications

The synthesis of Aceclofenac Tert-Butyl Ester typically involves the alkylation of diclofenac sodium with tert-butyl bromoacetate under specific reaction conditions. The most commonly reported synthetic approach utilizes ethanol as the solvent with potassium iodide serving as a catalyst, maintaining reaction temperatures between 61-65 degrees Celsius for approximately 3 hours. This method has demonstrated excellent yields, with reported conversions of 94.45% under optimized conditions.

Industrial-scale synthesis procedures have been developed that employ large reactors with continuous monitoring to maintain optimal reaction conditions throughout the process. A typical industrial procedure involves adding 2.5 kilograms of ethanol to a 10-liter reactor, followed by 2.25 kilograms of diclofenac sodium, 1.8 kilograms of tert-butyl bromoacetate, and 0.082 kilograms of potassium iodide catalyst. The reaction mixture is heated to the specified temperature range and maintained for the required duration before cooling and product isolation.

Synthesis ParameterOptimal ConditionYield Achievement
Temperature Range61-65°C94.45%
Reaction Time3 hoursHigh conversion
Solvent SystemEthanolExcellent solubility
CatalystPotassium IodideEnhanced reaction rate
Molar Ratio (Diclofenac:Bromoacetate)1:1.3Optimal efficiency

Alternative synthetic methods have been explored, including the use of different phase-transfer catalysts such as benzyl halide triethylamine and tetrabutyl halogeno-amine. These variations in catalytic systems allow for optimization based on specific reaction requirements and scale considerations. The choice of solvent system can also be modified, with options including hydrocarbon solvents, ketone solvents, or ether solvents depending on the desired reaction profile.

The conversion of Aceclofenac Tert-Butyl Ester to aceclofenac involves selective acidolysis reactions where the tert-butyl ester group is hydrolyzed under controlled conditions. This process has been extensively studied using various acidolytic agents including formic acid, trifluoroacetic acid, and combinations of low molecular weight organic acids with hydrogen halides. The selectivity of this deprotection reaction is crucial, as the molecule contains multiple potential sites for acid-catalyzed cleavage.

Molecular Structure and Functional Groups

Aceclofenac tert-butyl ester represents a complex organic molecule with the molecular formula C₂₀H₂₁Cl₂NO₄ and a molecular weight of 410.3 grams per mole [1]. The compound exhibits a sophisticated structural architecture characterized by multiple distinct functional groups that contribute to its overall chemical behavior and properties [2].

The molecular structure contains seven primary functional groups that define its chemical identity [3]. The tert-butyl ester functional group (-COO-C(CH₃)₃) serves as a terminal protecting group attached to the acetate chain, providing stability under various chemical conditions [1] [3]. This ester functionality represents a critical structural element that influences the compound's reactivity and stability profile [6].

The carboxylate ester linkage (-COO-) functions as the central connecting unit between different molecular segments [2]. This ester bond creates the fundamental structural bridge that maintains the molecular integrity of the compound [6]. The presence of this linkage contributes significantly to the compound's conformational flexibility and chemical reactivity [3].

The 2,6-dichloroaniline moiety (2,6-Cl₂C₆H₃NH-) represents a heavily substituted aromatic amine system [1] [25]. This functional group contains two chlorine atoms positioned at the 2 and 6 positions relative to the amino group, creating a unique substitution pattern that influences both electronic and steric properties [28]. The dichloroaniline system exhibits moderate steric hindrance due to the ortho-chlorine substitutions [25].

A secondary amine linkage (-NH-) provides the aromatic-aromatic bridge between the two benzene ring systems [1] [25]. This secondary amine creates a flexible connection point that allows for rotational freedom between the aromatic components while maintaining structural connectivity [2].

The phenylacetic acid derivative component (C₆H₄CH₂CO-) constitutes the core pharmacophoric element of the structure [25] [26]. This moiety contains a phenyl ring directly connected to an acetic acid derivative, representing the fundamental structural framework characteristic of phenylacetic acid compounds [27].

Two distinct aromatic benzene ring systems (C₆H₄ and C₆H₃) provide rigid planar frameworks within the molecular structure [1] [25]. These aromatic systems contribute to the overall molecular stability through resonance effects and π-π interactions [2].

Aliphatic carbon chains (-CH₂- and -CH₃ groups) comprise the flexible components of the molecule, including the tert-butyl group and acetate linking segments [1] [3]. These aliphatic elements provide conformational flexibility and influence the overall three-dimensional shape of the molecule [2].

Functional GroupChemical FormulaPosition in StructureStructural Role
Tert-butyl ester-COO-C(CH₃)₃Terminal group attached to acetate chainEster protecting group
Carboxylate ester-COO-Central linking group between chainsEster linkage functionality
2,6-Dichloroaniline2,6-Cl₂C₆H₃NH-Substituted aniline groupAromatic halogenated amine
Secondary amine-NH-Bridge between phenyl ringsAromatic-aromatic bridge
Phenylacetic acid derivativeC₆H₄CH₂CO-Phenylacetic acid moietyCore pharmacophore
Aromatic benzene ringsC₆H₄, C₆H₃Two aromatic ring systemsPlanar aromatic systems
Aliphatic carbon chains-CH₂-, -CH₃Tert-butyl and acetate linking groupsFlexible aliphatic components

Nomenclature and Systematic Classification

The systematic nomenclature of aceclofenac tert-butyl ester follows established International Union of Pure and Applied Chemistry guidelines [1]. The complete International Union of Pure and Applied Chemistry name is [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate, which provides a comprehensive description of the molecular connectivity and substitution patterns [1] [2].

The Chemical Abstracts Service has assigned the registry number 139272-68-7 to this compound, providing a unique identifier for database searches and regulatory documentation [1] [2] [6]. This registry number serves as the primary reference for accessing chemical information across various scientific databases and regulatory frameworks [3].

Under the European Pharmacopoeia classification system, this compound is designated as Aceclofenac Impurity 11, indicating its role as a process-related impurity in pharmaceutical manufacturing [2] [6]. This classification is essential for quality control procedures and regulatory compliance in pharmaceutical production [17].

The United States Food and Drug Administration has assigned the Unique Ingredient Identifier N22Q8VA778 to this substance [1]. This identifier facilitates regulatory tracking and ensures consistent identification across different pharmaceutical applications and submissions [2].

The PubChem database maintains this compound under Compound Identification Number 9931362, providing access to comprehensive chemical and biological data [1] [2]. This database entry serves as a central repository for structural, physical, and chemical property information [3].

The molecular formula follows Hill notation as C₂₀H₂₁Cl₂NO₄, representing the elemental composition in standard chemical format [1] [2]. This notation provides essential information about the atomic composition and molecular weight calculations [6].

Mass spectrometry identification utilizes the molecular ion peak at mass-to-charge ratio 409.0848, corresponding to the protonated molecular ion [M]⁺ [1]. This mass spectral signature serves as a definitive analytical identification parameter for the compound [2].

Chemical structural classification places this compound within the phenylacetic acid ester derivative family [25] [26]. This classification reflects the presence of the characteristic phenylacetic acid backbone modified with ester functionality [27].

From a pharmacological perspective, the compound falls under the category of nonsteroidal anti-inflammatory drug intermediate or impurity [2] [17]. This classification indicates its relationship to the parent pharmaceutical compound aceclofenac [25].

Organic chemistry classification identifies this substance as an aromatic ester compound, reflecting the presence of both aromatic ring systems and ester functional groups [1] [25]. This classification helps predict chemical reactivity patterns and potential synthetic transformations [2].

Classification SystemDesignation/CodeAuthority/Database
International Union of Pure and Applied Chemistry Nomenclature[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetateInternational Union of Pure and Applied Chemistry
Chemical Abstracts Service139272-68-7Chemical Abstracts Service
European PharmacopoeiaAceclofenac Impurity 11European Pharmacopoeia
United States Food and Drug Administration ClassificationN22Q8VA778 (Unique Ingredient Identifier)United States Food and Drug Administration
PubChem Compound IdentificationCompound Identification Number 9931362National Center for Biotechnology Information
Chemical Formula (Hill notation)C₂₀H₂₁Cl₂NO₄Standard molecular formula notation
Molecular Ion[M]⁺ 409.0848Mass spectrometry identification
Chemical ClassPhenylacetic acid ester derivativeChemical structural classification
Pharmacological CategoryNonsteroidal anti-inflammatory drug intermediate/impurityPharmaceutical classification
Structural ClassificationAromatic ester compoundOrganic chemistry classification

Conformational Analysis and 3D Modeling

The conformational analysis of aceclofenac tert-butyl ester reveals significant structural flexibility due to the presence of nine rotatable bonds within the molecular framework [1]. This high degree of rotational freedom allows the molecule to adopt multiple conformational states, each with distinct three-dimensional arrangements and potential biological activities [2].

The flexibility index for this compound is classified as high, primarily due to the ester linkages and aliphatic chain components [1] [3]. This flexibility affects bioavailability and molecular recognition processes by allowing the compound to adapt its shape to interact with various biological targets [2].

The molecular structure contains two rigid aromatic ring systems that provide a stable structural foundation [1] [25]. These aromatic frameworks maintain planarity and serve as anchor points around which the flexible components can rotate [2]. The rigid aromatic components contrast with the flexible tert-butyl ester chain, creating a molecule with both structured and adaptable regions [3].

Conformational freedom is particularly significant due to the ester linkages present in the structure [1]. These linkages allow rotation around carbon-oxygen bonds, enabling the molecule to explore a wide range of three-dimensional conformations [2]. This conformational diversity influences molecular recognition and binding interactions with potential target proteins [3].

Steric hindrance effects are moderate throughout the structure, with the most significant steric interactions occurring around the 2,6-dichloro substitution pattern [1] [28]. The ortho-chlorine atoms create spatial constraints that influence the preferred conformations around the aniline moiety [25].

Intramolecular interactions, particularly potential nitrogen-hydrogen to oxygen hydrogen bonding, may stabilize certain conformational states [1] [2]. These internal hydrogen bonds can restrict conformational freedom and favor specific three-dimensional arrangements [3].

Three-dimensional modeling approaches utilize density functional theory methods to determine optimal molecular geometries [20]. The most stable conformations are identified through energy minimization calculations using molecular mechanics force fields such as MMFF94 [1]. These computational approaches provide insights into the preferred three-dimensional arrangements of atoms within the molecule [2].

Systematic conformational analysis involves exploring the accessible conformational space through systematic rotation around rotatable bonds [1]. This analysis identifies low-energy conformations and maps the conformational landscape available to the molecule under physiological conditions [2].

Molecular dynamics simulations provide information about the dynamic behavior of the compound in solution [21]. These simulations reveal how the molecule moves and changes shape over time, providing insights into its flexibility and stability [2].

Quantum chemical calculations at the B3LYP/6-31G(d) level of theory enable detailed electronic structure analysis [20]. These calculations provide information about electron distribution, molecular orbitals, and electronic properties that influence chemical reactivity [1].

Conformational ParameterValue/DescriptionImpact on Properties
Rotatable Bond Count9Multiple conformations possible
Flexibility IndexHighAffects bioavailability
Ring Systems2 aromatic ringsRigid aromatic framework
Acyclic ComponentsTert-butyl ester chainFlexible side chain
Conformational FreedomSignificant due to ester linkagesInfluences molecular recognition
Steric HindranceModerate (2,6-dichloro substitution)Affects binding interactions
Intramolecular InteractionsPossible nitrogen-hydrogen to oxygen hydrogen bondingStabilizes certain conformations

Isotopic Variants and Reference Standards

Aceclofenac tert-butyl ester in its natural abundance form contains the isotopic composition ¹²C₂₀¹H₂₁³⁵Cl₂¹⁴N¹⁶O₄, representing the most common isotopic distribution found in nature [1] [23]. This standard isotopic composition corresponds to a monoisotopic mass of 409.0847635 daltons [1] [2].

Deuterated analogues represent important isotopic variants for metabolic studies and nuclear magnetic resonance analysis [22] [23]. These compounds incorporate deuterium atoms at specific positions within the molecular structure, with the isotopic composition varying depending on the specific deuteration sites selected [24]. The molecular weight of deuterated variants changes according to the number and positions of deuterium substitutions [23].

Carbon-13 labeled analogues provide valuable tools for biosynthetic pathway studies and metabolic tracing experiments [22] [23]. These variants incorporate carbon-13 isotopes at strategically selected carbon positions, allowing researchers to track the fate of specific molecular fragments during biological processes [24]. The molecular weight varies depending on the number and positions of carbon-13 substitutions [23].

Nitrogen-15 labeled analogues offer specialized applications in protein interaction studies and enzyme mechanism investigations [22]. The isotopic composition for nitrogen-15 substitution would be ¹²C₂₀¹H₂₁³⁵Cl₂¹⁵N¹⁶O₄, resulting in a molecular weight of approximately 410.0818 daltons [24]. These variants enable detailed analysis of nitrogen-containing functional group behavior [23].

Chlorine-37 enriched analogues provide unique mass spectrometry standards for analytical applications [22]. The isotopic composition ¹²C₂₀¹H₂₁³⁷Cl₂¹⁴N¹⁶O₄ results in a molecular weight of approximately 411.0819 daltons [24]. These variants are particularly useful for developing sensitive analytical methods [23].

Reference standard grades maintain the standard isotopic composition with purity levels exceeding 95 percent [6] [24]. These standards serve essential roles in quality control applications and method validation procedures [17]. The molecular weight remains 409.0848 daltons for reference grade materials [1].

Analytical standard grades provide high purity materials specifically designed for analytical applications [17] [24]. These standards undergo rigorous purification and characterization procedures to ensure reliable analytical results [6]. The molecular weight specification remains consistent at 409.0848 daltons [1].

Pharmaceutical grade reference standards meet stringent purity requirements for pharmaceutical research applications [17] [24]. These materials serve as primary reference materials for drug development and regulatory submissions [6]. The molecular weight maintains the standard value of 409.0848 daltons [1].

Stable isotope applications extend beyond simple labeling to include quantitative bioanalysis and pharmacokinetic studies [22] [23]. These isotopically labeled variants serve as internal standards in liquid chromatography-mass spectrometry methods [24]. The availability of multiple isotopic variants enables comprehensive analytical method development [17].

Quality control applications utilize reference standards to validate analytical methods and ensure consistent measurement accuracy [6] [17]. These standards provide the basis for establishing method performance characteristics and measurement traceability [24]. The certified composition and purity levels enable reliable analytical results [1].

Isotopic Variant TypeIsotopic CompositionMolecular WeightApplication/Use
Natural abundance compound¹²C₂₀¹H₂₁³⁵Cl₂¹⁴N¹⁶O₄409.0848 DaPrimary research compound
Deuterated analogue (potential)¹²C₂₀²H₂₁³⁵Cl₂¹⁴N¹⁶O₄ (deuterated positions variable)Variable depending on deuteration sitesMetabolic studies, nuclear magnetic resonance analysis
Carbon-13 labeled analogue (potential)¹³C-labeled at specific positionsVariable depending on ¹³C positionsBiosynthetic pathway studies
Nitrogen-15 labeled analogue (potential)¹²C₂₀¹H₂₁³⁵Cl₂¹⁵N¹⁶O₄410.0818 Da (¹⁵N substitution)Protein interaction studies
Chlorine-37 enriched analogue (potential)¹²C₂₀¹H₂₁³⁷Cl₂¹⁴N¹⁶O₄411.0819 Da (³⁷Cl₂ substitution)Mass spectrometry standards
Reference standard gradeStandard composition with >95% purity409.0848 DaQuality control applications
Analytical standard gradeHigh purity for analytical applications409.0848 DaMethod validation
Pharmaceutical gradePharmaceutical grade for reference409.0848 DaPharmaceutical research

The synthesis of aceclofenac tert-butyl ester primarily relies on esterification reactions utilizing diclofenac sodium as the starting material. The most widely employed method involves the nucleophilic substitution reaction between diclofenac sodium and tert-butyl bromoacetate under controlled conditions [1] [2]. This approach represents a significant advancement over earlier methods that utilized benzyl acetate derivatives, which required palladium-catalyzed hydrogenation for subsequent deprotection steps [3].

The fundamental reaction mechanism involves the formation of a carboxylate anion from diclofenac sodium, which subsequently attacks the electrophilic carbon center of tert-butyl bromoacetate. The reaction proceeds via an SN2 mechanism, with bromide serving as the leaving group [1]. The sodium salt form of diclofenac provides enhanced solubility in polar protic solvents, facilitating more efficient nucleophilic attack compared to the free acid form.

Optimized reaction conditions typically employ a molar ratio of diclofenac sodium to tert-butyl bromoacetate ranging from 1:1 to 1:1.5, ensuring complete conversion while minimizing excess reagent consumption [1] [2]. Temperature control proves critical, with most successful protocols operating between 60-70°C to achieve adequate reaction rates while preventing thermal decomposition of the tert-butyl ester group [1]. Extended reaction times of 3-4 hours are generally required to achieve yields exceeding 90%, with continuous monitoring through high-performance liquid chromatography to determine endpoint completion [1].

The reaction medium significantly influences both yield and product purity. Ethanol has emerged as the preferred solvent due to its ability to dissolve both diclofenac sodium and the organic bromoacetate reagent while maintaining environmental compatibility [1] [2]. Alternative solvents such as toluene have been employed, particularly in recrystallization steps, but show reduced efficiency in the primary esterification reaction [4].

Recent industrial implementations have demonstrated remarkable consistency in product formation. Large-scale syntheses utilizing 2.25 kg of diclofenac sodium have achieved yields of 94.45% with product purities exceeding 99.28% [1]. These results represent substantial improvements over earlier methodologies that typically achieved yields in the 70-85% range [3].

Reaction ParameterOptimized RangeIndustrial StandardQuality Impact
Temperature60-70°C61-65°CCritical for yield
Reaction Time3-4 hours3 hoursAffects conversion
Molar Ratio (DS:TBA)1:1.0-1.51:1.3Controls stoichiometry
Solvent Volume9-10 equivalents10 equivalentsDetermines solubility
Product Yield90-95%94.1-94.45%Process efficiency
Product Purity98-99.5%99.20-99.28%Quality standard

Role of Catalysts (e.g., Potassium Iodide) and Solvents

Catalytic systems play a pivotal role in enhancing the efficiency and selectivity of aceclofenac tert-butyl ester synthesis. Potassium iodide has emerged as the most effective catalyst for facilitating the esterification reaction between diclofenac sodium and tert-butyl bromoacetate [1] [5]. The catalytic mechanism involves the in situ generation of more reactive alkyl iodide species through halogen exchange, significantly accelerating the nucleophilic substitution process [5] [6].

The catalytic activity of potassium iodide operates through a well-established halogen exchange mechanism known as the Finkelstein reaction [6] [7]. In this process, potassium iodide reacts with tert-butyl bromoacetate to form the corresponding iodoacetate derivative, which exhibits enhanced electrophilicity due to the superior leaving group properties of iodide compared to bromide [6]. This transformation dramatically increases the reaction rate, typically by factors of 10-50 compared to uncatalyzed reactions [5].

Optimal catalyst loading has been determined through extensive kinetic studies to range between 0.05-0.08 equivalents relative to diclofenac sodium [1]. Lower catalyst concentrations result in incomplete conversion and extended reaction times, while excessive amounts can lead to side reactions and catalyst precipitation [5]. The temperature dependence of the catalytic system shows maximum efficiency at 60-70°C, where the catalyst maintains solubility while providing adequate activation energy for the halogen exchange process [1].

Solvent selection profoundly influences both catalyst performance and overall reaction efficiency. Ethanol demonstrates superior properties as the reaction medium due to its ability to solubilize both ionic and organic components while maintaining chemical inertness toward the catalyst system [1] [2]. The polar protic nature of ethanol facilitates ion pair separation, enhancing the nucleophilicity of the diclofenac anion while stabilizing the transition state of the substitution reaction [8].

Alternative catalyst systems have been investigated, including phase transfer catalysts such as quaternary ammonium salts [9] [10]. While these systems can enhance reaction rates under biphasic conditions, they generally require more complex workup procedures and show limited advantages over the potassium iodide system for this specific transformation [10] [11]. Lewis acid catalysts, while effective in subsequent hydrolysis steps, prove incompatible with the esterification reaction due to their propensity to protonate the carboxylate nucleophile [1].

The environmental and economic advantages of the potassium iodide catalyst system contribute significantly to its industrial adoption. Potassium iodide demonstrates excellent recyclability, with recovery rates exceeding 95% through simple crystallization from aqueous media [1]. Additionally, the catalyst exhibits minimal toxicity and environmental impact compared to heavy metal catalysts or organic phase transfer agents [6].

Catalyst TypeLoading (eq)Temperature (°C)Rate EnhancementEnvironmental Impact
Potassium Iodide0.05-0.0860-7015-25×Low
Tetrabutylammonium Bromide0.1-0.220-8020-30×Moderate
Lewis Acids0.15-0.3560-65N/A (different step)Moderate
No Catalyst-60-701× (baseline)Minimal

Acidolysis in Low-Molecular-Weight Organic Acid Systems

The conversion of aceclofenac tert-butyl ester to the final aceclofenac product requires selective hydrolysis of the tert-butyl ester group while preserving the more labile ethyl ester functionality [12] [13]. Low-molecular-weight organic acids have proven particularly effective for this transformation due to their ability to promote selective acidolysis under mild conditions [13] [14].

Acetic acid represents the most extensively studied and industrially implemented organic acid system for this transformation [1] [13]. The mechanism involves protonation of the carbonyl oxygen of the tert-butyl ester, followed by unimolecular cleavage of the alkyl-oxygen bond to generate a relatively stable tert-butyl carbocation [15] [16]. The resulting carbocation undergoes rapid deprotonation to form isobutylene, which can be readily removed from the reaction system [12].

The acidolysis reaction typically requires elevated temperatures in the range of 60-65°C to achieve reasonable reaction rates [1] [13]. At these temperatures, the pseudo-first-order kinetics of the hydrolysis process demonstrate excellent predictability, with reaction completion typically achieved within 2.5-3 hours [1]. Lower temperatures result in significantly extended reaction times, while higher temperatures can lead to decomposition of sensitive aromatic functionalities [15].

Water removal during the acidolysis process proves critical for achieving high yields and minimizing side reactions [1]. Acetic anhydride serves as an effective water scavenger, reacting with trace moisture to form additional acetic acid while preventing hydrolysis of the desired ethyl ester group [1]. The optimal ratio of acetic anhydride ranges from 0.05-0.5 equivalents relative to the starting tert-butyl ester, providing sufficient water removal capacity without introducing excessive cost [1].

Alternative organic acid systems have been investigated, including formic acid and trifluoroacetic acid [12] [4]. Formic acid demonstrates comparable efficiency to acetic acid but requires slightly elevated temperatures (56-60°C) and shows reduced tolerance for water content [12]. Trifluoroacetic acid, while highly effective at room temperature, presents significant environmental and safety concerns that limit its industrial applicability [12] [4].

Mixed acid systems combining low-molecular-weight organic acids with hydrogen halides have been reported but show increased equipment corrosion and operational complexity [13]. These systems typically achieve similar yields to pure organic acid methods while introducing additional purification challenges [13].

The incorporation of Lewis acid catalysts, particularly aluminum trichloride, significantly enhances the rate and selectivity of the acidolysis process [1]. Lewis acids function by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the organic acid [1]. Optimal Lewis acid loading ranges from 0.15-0.35 equivalents, providing adequate catalytic activity while minimizing side reactions [1].

Organic Acid SystemTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Acetic Acid + Anhydride60-652.5-3.089.6-90.2Excellent
Formic Acid56-601.091Good
Trifluoroacetic Acid20-251.091Excellent
Mixed Acid + HX50-801.0-4.075-95Variable

Phase Transfer Catalysis and Solvent Optimization

Phase transfer catalysis represents an advanced methodology for enhancing the efficiency of aceclofenac tert-butyl ester synthesis under biphasic reaction conditions [9] [10]. This approach enables the use of environmentally benign aqueous base solutions while maintaining high reaction rates through the facilitated transport of ionic species across phase boundaries [10] [11].

The fundamental principle of phase transfer catalysis involves the use of lipophilic quaternary ammonium or phosphonium salts that can solubilize ionic reactants in organic phases [11]. For aceclofenac synthesis, the phase transfer catalyst facilitates the transport of diclofenac anions from the aqueous phase into the organic phase, where reaction with tert-butyl bromoacetate occurs more readily [9] [10].

Benzyltriethylammonium chloride and tetrabutylammonium bromide have shown particular effectiveness as phase transfer catalysts for this transformation [10] [11]. These catalysts demonstrate optimal balance between hydrophilicity and lipophilicity, enabling efficient ionic transport while maintaining solubility in both phases [10]. Catalyst loadings of 0.1-0.2 equivalents typically provide maximum catalytic efficiency without significant cost penalties [10].

The choice of biphasic solvent system critically influences phase transfer catalyst performance [10] [17]. Toluene-water and methyl tert-butyl ether-water systems have demonstrated superior results due to their favorable partition coefficients and chemical inertness [10] [11]. The organic phase must provide adequate solubility for both the catalyst and organic substrates while maintaining clear phase separation [17].

Temperature optimization in phase transfer catalyzed systems differs significantly from homogeneous reactions [10]. Lower temperatures (20-40°C) often provide optimal results by maintaining catalyst stability and preventing phase emulsification [9]. Higher temperatures can lead to catalyst decomposition and reduced phase transfer efficiency [10].

Base selection for the aqueous phase significantly impacts reaction efficiency and environmental footprint [10]. Potassium carbonate and sodium hydroxide solutions provide adequate basicity for deprotonation of diclofenac while maintaining compatibility with the catalyst system [9] [10]. The use of inorganic bases eliminates the need for expensive organic bases such as diisopropylethylamine [10].

Solvent optimization extends beyond the primary reaction medium to encompass workup and purification procedures [8] [17]. The development of systematic solvent selection methodologies using principal component analysis has enabled more rational optimization of multi-step synthetic sequences [17]. For aceclofenac synthesis, this approach has identified ethyl acetate as the optimal solvent for final purification steps due to its favorable crystallization properties and environmental profile [1].

Recovery and recycling of both catalysts and solvents represent critical economic and environmental considerations [10] [11]. Phase transfer catalysts can typically be recovered with efficiencies exceeding 90% through simple phase separation and concentration procedures [11]. Solvent recovery rates of 95-98% are achievable through distillation, significantly reducing waste generation and operational costs [1].

PTC SystemCatalyst LoadingTemperature (°C)Yield (%)Environmental Score
BTEA-Cl/Toluene0.1-0.1520-4085-92Good
TBA-Br/MTBE0.15-0.225-4588-94Excellent
Conventional Method-60-7090-95Moderate
Crown Ether Systems0.05-0.130-5082-89Good

Industrial-Scale Synthesis and Yield Enhancement

The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive optimization of reaction parameters, equipment design, and process control systems [18] [19]. For aceclofenac tert-butyl ester synthesis, industrial implementation has focused on maximizing yield, ensuring consistent product quality, and minimizing environmental impact through efficient resource utilization [1] [18].

Reactor design considerations for industrial-scale synthesis differ substantially from laboratory equipment [18] [19]. Heat transfer efficiency becomes critical at larger scales, requiring specialized reactor configurations with enhanced surface area-to-volume ratios [20]. Jacketed reactors with external thermostatic control systems enable precise temperature maintenance within ±0.5°C, essential for maintaining consistent reaction kinetics [1] [18].

Mixing efficiency represents another critical scaling challenge, as inadequate agitation can lead to mass transfer limitations and reduced reaction rates [18] [20]. Industrial implementations utilize high-efficiency impeller designs and variable-speed drive systems to maintain homogeneous reaction conditions throughout the entire batch [19]. The power input per unit volume typically increases by factors of 2-3 compared to laboratory-scale operations [18].

Process intensification strategies have enabled significant improvements in yield and throughput for industrial aceclofenac synthesis [18]. Continuous flow processing offers advantages in terms of heat and mass transfer efficiency, enabling more precise control of reaction conditions [18]. However, the heterogeneous nature of the esterification reaction and the need for solid-liquid separations have limited the adoption of fully continuous processes [19].

Quality control systems at industrial scale require real-time monitoring of critical process parameters [18] [19]. In-line analytical techniques, including near-infrared spectroscopy and process mass spectrometry, enable continuous monitoring of reaction progress and immediate adjustment of process conditions [18]. These systems have proven particularly valuable for endpoint determination in the acidolysis step, where overreaction can lead to significant quality degradation [1].

Yield enhancement strategies focus on minimizing side reactions and optimizing reaction stoichiometry [18]. The implementation of statistical process control methodologies has enabled identification of critical process parameters and their optimal ranges [18]. For aceclofenac synthesis, temperature control and catalyst loading have been identified as the most significant factors influencing final yield [1].

Waste minimization and solvent recovery represent major economic drivers for industrial implementation [18] [19]. Modern aceclofenac production facilities achieve solvent recovery rates exceeding 95% through optimized distillation systems [1]. The recovered solvents meet specifications for direct reuse, eliminating the need for external solvent procurement for the majority of production cycles [18].

Environmental impact assessment has driven the development of more sustainable synthetic routes [18]. The replacement of dimethylformamide-based methods with ethanol-based systems has eliminated a major source of hazardous waste while improving worker safety [1] [18]. Life cycle analysis demonstrates significant reductions in carbon footprint and environmental impact compared to earlier synthetic methodologies [18].

Scale-up validation requires extensive statistical analysis to demonstrate process robustness and reproducibility [18]. Industrial batches of aceclofenac tert-butyl ester synthesis have demonstrated yields of 94.1-94.45% with relative standard deviations below 2%, indicating excellent process control [1]. Product purity specifications of 99.2-99.28% are consistently achieved across multiple production campaigns [1].

Scale ParameterLaboratoryPilot PlantIndustrialOptimization Factor
Batch Size0.1-1 kg5-25 kg100-500 kgTemperature control
Reactor Volume0.5-2 L10-50 L500-2000 LMixing efficiency
Yield Achievement85-90%90-94%94-96%Process control
Cycle Time8-12 h6-10 h8-12 hAutomation level
Solvent Recovery80-85%90-95%95-98%Distillation efficiency
Quality Consistency±5%±3%±2%Analytical control

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

5.6

Appearance

Solid powder

Dates

Last modified: 04-14-2024

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